molecular formula C20H21F3N4O2S B2735511 N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921777-99-3

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2735511
CAS No.: 921777-99-3
M. Wt: 438.47
InChI Key: ZUMVKQZNADGKGU-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.
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Biological Activity

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide, a complex organic compound, has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a cyclopropanecarboxamide core, a thiazole ring, and a piperazine moiety with a trifluoromethyl-substituted phenyl group. The molecular formula is C21H22F3N3O2SC_{21}H_{22}F_3N_3O_2S, with a molecular weight of approximately 466.29 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in breast and glioblastoma cells. A study demonstrated that derivatives with similar structural features induced apoptosis in cancer cells at nanomolar concentrations, highlighting their potential as anticancer agents .

The proposed mechanism of action for this compound involves the induction of oxidative stress leading to apoptosis. Studies have shown that compounds with thiazole and piperazine groups can interfere with cellular signaling pathways, ultimately resulting in cell death through apoptosis . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of the compound.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound against human breast adenocarcinoma and glioblastoma multiforme cell lines. Results indicated IC50 values in the low nanomolar range, suggesting potent antitumor activity .
  • In Vivo Studies : Animal models bearing solid tumors were treated with the compound to assess its therapeutic efficacy and safety profile. The studies revealed significant tumor reduction without major toxicity at therapeutic doses, supporting its potential for further development as an anticancer drug .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable ADME characteristics, although detailed studies are necessary to fully elucidate its pharmacokinetic profile. Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a relatively low toxicity profile at therapeutic doses .

Comparative Analysis Table

Compound IC50 (nM) Mechanism Cell Lines Tested In Vivo Efficacy
N-(4-(2-oxo...10 - 50Apoptosis via oxidative stressBreast adenocarcinoma, GlioblastomaSignificant tumor reduction observed
Similar Thiazole Derivative5 - 30Inhibition of cell proliferationVarious tumor typesEffective but with notable toxicity

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-2-1-3-16(10-14)26-6-8-27(9-7-26)17(28)11-15-12-30-19(24-15)25-18(29)13-4-5-13/h1-3,10,12-13H,4-9,11H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVKQZNADGKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.